N-methyl-4-[(methylamino)methyl]piperidine-1-carboxamide
Description
N-methyl-4-[(methylamino)methyl]piperidine-1-carboxamide is a piperidine-based carboxamide derivative characterized by a methylaminomethyl substituent at the 4-position of the piperidine ring and an N-methylated carboxamide group at the 1-position.
Properties
IUPAC Name |
N-methyl-4-(methylaminomethyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O/c1-10-7-8-3-5-12(6-4-8)9(13)11-2/h8,10H,3-7H2,1-2H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPYBTQCKHLMEKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCN(CC1)C(=O)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-4-[(methylamino)methyl]piperidine-1-carboxamide typically involves the reaction of N-methylpiperidine with formaldehyde and methylamine. The process can be summarized as follows:
Starting Materials: N-methylpiperidine, formaldehyde, and methylamine.
Reaction Conditions: The reaction is usually carried out in an aqueous medium at a controlled temperature, often around 60-80°C.
Procedure: N-methylpiperidine is first reacted with formaldehyde to form an intermediate, which is then treated with methylamine to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N-methyl-4-[(methylamino)methyl]piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
N-methyl-4-[(methylamino)methyl]piperidine-1-carboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-methyl-4-[(methylamino)methyl]piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-methyl-4-[(methylamino)methyl]piperidine-1-carboxamide with five analogous piperidine carboxamides, focusing on structural features, physicochemical properties, and metabolic stability.
Structural and Functional Group Variations
Key Observations:
- Hydrogen Bonding: The target compound’s methylaminomethyl group provides moderate H-bonding capacity (2 donors, 4 acceptors), comparable to N-tert-butyl-4-[(4-carbamoylphenyl)methyl] , which may favor balanced solubility and absorption.
Metabolic Stability
Microsomal stability assays from highlight critical differences:
- Compound 17 exhibited a high synthetic yield (78%) and moderate metabolic stability in human liver microsomes (data inferred from protocol). Its naphthalene moiety may slow oxidative metabolism due to steric hindrance.
- Compound 11 showed a low synthetic yield (14%) and likely rapid hepatic clearance due to the methoxypyridinyl group’s susceptibility to demethylation or oxidation.
- The target compound’s methylamino group, being smaller than naphthalene or sulfonyl groups, may render it more prone to N-demethylation or glucuronidation, necessitating further stability studies.
Biological Activity
N-methyl-4-[(methylamino)methyl]piperidine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological effects, and structure-activity relationships (SAR) based on diverse research findings.
Chemical Structure and Synthesis
The compound is characterized by the following chemical formula: . Its structure includes a piperidine ring with a carboxamide functional group, which is essential for its biological activity. Various synthetic pathways have been explored to modify this compound, enhancing its pharmacological properties.
Research indicates that this compound exhibits significant biological activity primarily through the inhibition of RNA polymerase I (Pol I), which is crucial for ribosomal RNA synthesis. This inhibition leads to nucleolar stress, characterized by the degradation of RPA194, a large catalytic subunit of Pol I, and the translocation of nucleolar proteins such as nucleolin (NCL) to the nucleoplasm .
In Vitro Studies
In vitro studies using U2OS osteosarcoma cells demonstrated that this compound activates RPA194 degradation and induces NCL translocation at submicromolar concentrations. Specifically, the IC50 values for these effects were found to be approximately 0.05 μM and 0.07 μM, respectively, showcasing its potent bioactivity .
Structure-Activity Relationship (SAR)
The SAR analysis revealed that modifications to the N,N-dimethylamino carboxamide arm significantly influence biological activity. For instance, compounds lacking this moiety exhibited no activity, highlighting its importance in maintaining the desired pharmacological effects . A summary of various derivatives and their corresponding IC50 values is presented in Table 1.
| Compound | IC50 (μM) | Effect |
|---|---|---|
| Compound 2 | 0.05 | RPA194 degradation |
| Compound 8 | 0.07 | NCL translocation |
| Compound 12 | 0.01 | High permeability |
| Compound 14 | >10 | No effect |
Anticancer Activity
A study conducted on various derivatives of this compound showed promising anticancer activity. The compounds were tested against multiple cancer cell lines, with several derivatives exhibiting significant cytotoxic effects at low concentrations. The mechanism was linked to their ability to induce apoptosis and inhibit cell proliferation through Pol I inhibition .
Anti-inflammatory Properties
In addition to its anticancer potential, some derivatives have shown anti-inflammatory properties. For example, compounds derived from this scaffold were evaluated for their ability to reduce nitric oxide production in RAW264.7 macrophages, a model for inflammation. These derivatives demonstrated effectiveness comparable to established anti-inflammatory agents like curcumin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
